1-(4-methoxyphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-30-20-11-9-19(10-12-20)28-22(18-8-5-14-24-16-18)21(26-27-28)23(29)25-15-13-17-6-3-2-4-7-17/h2-12,14,16H,13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCIWMICFSTZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the following steps:
Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 4-methoxyphenyl bromide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Preparation of Alkyne Intermediate: The alkyne intermediate is synthesized by reacting 2-phenylethyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate.
Click Reaction: The azide and alkyne intermediates are then subjected to the CuAAC reaction in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) to form the triazole ring.
Final Coupling: The resulting triazole compound is then coupled with pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of nitrophenyl or halophenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on substitutions, biological activity, and structure-activity relationships (SAR).
Structural Analogues with Pyridinyl Substituents
Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
- Structure : Lacks the 4-methoxyphenyl and 2-phenylethylamide groups; instead, it has a phenyl group at position 1 and an ethyl ester at position 3.
- Activity : Inhibited growth of NCI-H522 lung cancer cells by 30% (GP = 70.94%) .
- Comparison : The target compound’s carboxamide side chain and 4-methoxyphenyl group may improve solubility and target affinity compared to the ester derivative.
N-[(2-Fluorophenyl)Methyl]-1-(4-Methylphenyl)-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxamide
- Structure : Features a 4-methylphenyl group and a fluorinated benzyl side chain.
- Molecular Weight : 403.44 g/mol (vs. ~449.5 g/mol for the target compound).
- Comparison : The fluorine atom in the side chain may enhance metabolic stability, while the 4-methoxyphenyl group in the target compound could provide stronger electron-donating effects .
Antitumor Triazole-Carboxamides
- 1-(4-Chlorophenyl)-N-(3-Fluoro-4-(Thieno[3,2-d]Pyrimidin-4-yloxy)Phenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxamide Activity: Potent c-Met inhibitor with apoptosis-inducing effects in multiple cancer cell lines (MCF-7, HepG2, etc.) . Comparison: The target compound’s pyridin-3-yl group replaces the trifluoromethyl group, which may alter target selectivity (e.g., from c-Met to kinases like Hsp90 or PDHK1) .
- Hsp90 Inhibitors (e.g., Compound 3b) Structure: 5-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide with bulky aryl substituents. Activity: Multi-target activity against Hsp90, B-Raf, and PDHK1.
Carboxamide Derivatives with Varying Aromatic Substituents
- 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide Structure: Pyrazole core with multiple chloro substituents. Activity: Cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM) . Comparison: The triazole core in the target compound may offer better metabolic stability than pyrazoles, though pyrazoles exhibit stronger CB1 affinity due to chloro substituents .
Data Tables
Table 1: Structural and Activity Comparison of Triazole-Carboxamides
Table 2: Substituent Effects on Activity
Key Research Findings
- Antitumor Potential: The pyridin-3-yl and 4-methoxyphenyl groups in the target compound are structurally similar to derivatives active against NCI-H522 lung cancer cells (GP ~70%) .
- Multi-Target Capacity : Triazole-carboxamides with pyridinyl substituents show promise in targeting Hsp90 and kinases, suggesting the target compound may share this versatility .
- Metabolic Stability : The 2-phenylethylamide side chain may balance lipophilicity and solubility, avoiding the metabolic pitfalls of ester derivatives .
Biological Activity
Overview
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class. Its unique structure includes a methoxyphenyl group, a phenylethyl group, and a pyridinyl group attached to a triazole ring, which contributes to its diverse biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.45 g/mol. The IUPAC name is 1-(4-methoxyphenyl)-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit enzymes involved in cell proliferation and disrupt microbial cell membranes. This mechanism underlies its potential anticancer and antimicrobial effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported to be comparable to those of established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| E. coli | 0.25 | More potent than ciprofloxacin |
| S. aureus | 0.50 | Comparable to standard antibiotics |
| P. aeruginosa | 0.75 | Effective against resistant strains |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, it was found to significantly reduce cell viability in breast cancer and leukemia cell lines.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A recent investigation demonstrated that treatment with 1-(4-methoxyphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-triazole led to a dose-dependent decrease in proliferation of MCF7 breast cancer cells, with an IC50 value of approximately 15 µM.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against multidrug-resistant strains of E. coli and reported an MIC value of 0.12 µg/mL, showcasing its potential as a therapeutic agent against resistant infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Step 1 : Formation of the triazole core via CuAAC using copper(I) iodide as a catalyst in solvents like DMSO or dichloromethane .
- Step 2 : Functionalization of the triazole with 4-methoxyphenyl and pyridin-3-yl groups via nucleophilic substitution or coupling reactions.
- Step 3 : Amide bond formation between the triazole-carboxylic acid intermediate and 2-phenylethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Optimization : Reaction yields depend on temperature (60–80°C), catalyst loading (5–10 mol%), and solvent polarity. Purity is confirmed via TLC and HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and verifying the absence of regioisomers (e.g., distinguishing 1,4- vs. 1,5-triazole substitution) .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
- X-ray Diffraction : Single-crystal XRD resolves stereochemical ambiguities and confirms triazole ring geometry .
- Data Interpretation : Compare spectral data with structurally analogous triazole derivatives (e.g., 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-triazole-4-carboxamide) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl/pyridine rings) influence biological activity?
- SAR Insights :
- Methoxy Group (4-position) : Enhances solubility and may modulate target binding via hydrogen bonding .
- Pyridin-3-yl Group : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- 2-Phenylethyl Amide : Increases lipophilicity, potentially improving membrane permeability .
Q. How can contradictory data on bioactivity (e.g., varying IC₅₀ values across studies) be resolved?
- Troubleshooting Strategies :
- Orthogonal Assays : Validate activity using multiple assays (e.g., MTT for cytotoxicity, enzymatic inhibition assays) .
- Purity Verification : Re-test compounds after rigorous purification (e.g., preparative HPLC) to exclude impurities affecting results .
- Structural Confirmation : Re-characterize batches via NMR to rule out degradation or isomerization .
- Case Example : Discrepancies in antifungal activity may arise from differences in fungal strain susceptibility or compound stability in culture media .
Q. What computational methods are suitable for predicting target interactions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
